ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a chromene moiety, which is further functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a chromene derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene and chromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: Another heterocyclic compound with potential biological activities.
BENZOFURO[3,2-B]INDOLE:
Uniqueness
ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19NO5S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-5-25-20(24)17-11(3)12(4)27-19(17)21-18(23)16-9-14(22)13-7-6-10(2)8-15(13)26-16/h6-9H,5H2,1-4H3,(H,21,23) |
InChI Key |
IZCXWVVYJSWIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
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